molecular formula C21H22FNO5S2 B3438133 [1,2-Bis(propylsulfonyl)indolizin-3-yl](4-fluorophenyl)methanone

[1,2-Bis(propylsulfonyl)indolizin-3-yl](4-fluorophenyl)methanone

Cat. No.: B3438133
M. Wt: 451.5 g/mol
InChI Key: WMTDYNNCQPHPKF-UHFFFAOYSA-N
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Description

1,2-Bis(propylsulfonyl)indolizin-3-ylmethanone is a synthetic organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the propylsulfonyl and fluorophenyl groups in this compound enhances its chemical reactivity and biological properties.

Properties

IUPAC Name

[1,2-bis(propylsulfonyl)indolizin-3-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO5S2/c1-3-13-29(25,26)20-17-7-5-6-12-23(17)18(21(20)30(27,28)14-4-2)19(24)15-8-10-16(22)11-9-15/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTDYNNCQPHPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(propylsulfonyl)indolizin-3-ylmethanone typically involves multi-step organic reactions. . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(propylsulfonyl)indolizin-3-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl groups to thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 1,2-Bis(propylsulfonyl)indolizin-3-ylmethanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its potential anti-inflammatory, antiviral, and anticancer properties. Studies have indicated that derivatives of indolizine can inhibit the activity of certain enzymes and receptors, making them valuable in drug discovery and development .

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(propylsulfonyl)indolizin-3-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, the presence of the fluorophenyl group enhances its ability to interact with hydrophobic pockets in proteins, increasing its potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

    8-amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone: Similar structure with an amino group at the 8-position.

    1,2-bis(propylsulfonyl)indolizin-3-ylmethanone: Similar structure with a methyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of 1,2-Bis(propylsulfonyl)indolizin-3-ylmethanone lies in its combination of the propylsulfonyl and fluorophenyl groups, which confer distinct chemical and biological properties. The fluorophenyl group enhances its lipophilicity and ability to penetrate biological membranes, while the propylsulfonyl groups increase its reactivity and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2-Bis(propylsulfonyl)indolizin-3-yl](4-fluorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
[1,2-Bis(propylsulfonyl)indolizin-3-yl](4-fluorophenyl)methanone

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